molecular formula C12H14N2O3 B13023697 Ethyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Ethyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B13023697
M. Wt: 234.25 g/mol
InChI Key: SBXQBFIJDHYFCN-UHFFFAOYSA-N
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Description

Ethyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. One common method includes the reaction of benzimidazole with ethyl chloroformate under basic conditions to yield the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and ensuring the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in DNA replication and repair, as well as signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Uniqueness: Ethyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific substitution pattern, which can enhance its stability, solubility, and biological activity. The presence of both the ethyl ester and 1,3-dimethyl groups provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 1,3-dimethyl-2-oxobenzimidazole-5-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-4-17-11(15)8-5-6-9-10(7-8)14(3)12(16)13(9)2/h5-7H,4H2,1-3H3

InChI Key

SBXQBFIJDHYFCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=O)N2C)C

Origin of Product

United States

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